N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide
Description
N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a structurally complex molecule featuring three distinct pharmacophores:
- A four-membered azetidine ring substituted with a carboxamide group at position 3.
- An N-acetylsulfamoyl phenyl group at the para position, which may confer sulfonamide-related bioactivity (e.g., enzyme inhibition or antimicrobial effects).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-12(24)22-31(27,28)16-5-3-15(4-6-16)21-19(25)14-9-23(10-14)20(26)13-2-7-17-18(8-13)30-11-29-17/h2-8,14H,9-11H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXEOVOQBAFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
- Acetylsulfamoyl Substitution : The introduction of the N-acetylsulfamoyl group is achieved through nucleophilic substitution reactions.
- Carbonyl Addition : The benzo[d][1,3]dioxole-5-carbonyl moiety is added to enhance biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Demonstrated cytotoxic effects against human leukemic cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : Possible inhibition of inflammatory mediators, although further research is needed to elucidate this pathway.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
- Inflammatory Response :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| N-acetylsulfamoyl group | Increased solubility and potency |
| Benzo[d][1,3]dioxole moiety | Enhanced interaction with targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Carboxamide Motifs
Compound 45 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
- Core Structure : Cyclopropanecarboxamide fused with dual benzodioxole groups and a thiazole ring.
- Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(benzo[d][1,3]dioxol-5-yl)methanone and benzodioxole-cyclopropanecarboxylic acid using HATU/DIPEA, yielding 30% .
- Key Differences : Replaces the azetidine ring with a cyclopropane and includes a thiazole instead of a sulfamoyl group.
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
- Core Structure : Similar benzodioxole-cyclopropanecarboxamide scaffold but with a biphenyl-thiazole substituent.
- Synthesis : Multi-step protocol involving NaHCO3-mediated neutralization, HATU/DIPEA coupling, and HPLC purification (95% purity) .
- Key Differences : Lacks the sulfamoyl group and azetidine ring but shares the benzodioxole-carboxamide linkage.
Compounds with Heterocyclic Sulfonamide/Acetylsulfamoyl Groups
N-(4-Amino-3-methoxyphenyl)methanesulfonamide
- Core Structure: Methanesulfonamide linked to an amino-methoxyphenyl group.
- Relevance : Demonstrates the bioactivity of sulfonamide derivatives, though lacking the azetidine or benzodioxole moieties.
Antimicrobial Benzothiazole Derivatives
The 2018 study by Uma et al. synthesized 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones :
- Structural Overlap : Benzothiazole cores (vs. benzodioxole) with thiourea or triazinane backbones.
- Synthesis : Achieved via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates, followed by cyclization with formaldehyde (yields: 65–85%) .
- Bioactivity : Compound 3b (p-chlorophenyl-substituted) showed potent activity against Staphylococcus aureus (comparable to tetracycline) .
Comparative Data Table
Key Research Findings and Insights
Synthetic Efficiency :
- Azetidine-containing compounds (like the target) may face lower yields compared to cyclopropane or thiazole derivatives due to ring strain .
- Benzodioxole and benzothiazole heterocycles are synthesized via reflux with DMF and aryl isothiocyanates, suggesting adaptable methods for the target compound .
Bioactivity Predictions :
- The acetylsulfamoyl group may enhance antimicrobial or anti-inflammatory effects, akin to sulfonamide drugs .
- The benzodioxole moiety could improve metabolic stability compared to benzothiazole derivatives .
Structural Advantages :
- The azetidine ring’s conformational rigidity may improve target binding compared to larger heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
